(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
This compound features a 1,2,4-triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. The 2-position of the triazolo-pyrimidine is linked via a methanone bridge to a piperidinyl group, which is further substituted with a 3-(dimethylamino)pyrazin-2-yl moiety through an ether bond.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-12-10-13(2)27-19(22-12)23-15(24-27)18(28)26-9-5-6-14(11-26)29-17-16(25(3)4)20-7-8-21-17/h7-8,10,14H,5-6,9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFGBVONGVIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation.
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone represents a novel class of triazole-based derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the compound involves several steps including the formation of the triazolo-pyrimidine core and subsequent modifications to introduce the piperidine and pyrazine moieties. The methodology typically employs various organic reactions such as cyclization and substitution reactions under controlled conditions to yield high-purity products.
Antifungal and Herbicidal Properties
Preliminary studies have shown that derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antifungal activity. For instance, a study indicated that these compounds demonstrated excellent fungicidal activity against Rhizoctonia solani, a pathogen affecting various crops. The bioassay results indicated that all synthesized compounds displayed varying degrees of herbicidal activity as well .
The biological activity is primarily attributed to the interaction of the triazole ring with fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This interaction disrupts membrane integrity and leads to cell death.
Case Studies
Research Findings
Recent advancements have highlighted the importance of structural modifications in enhancing biological activity. For example:
- Substituent Variations : Modifications on the piperidine ring have been shown to affect binding affinity and selectivity towards target enzymes.
- Docking Studies : Computational studies suggest that specific configurations of the compound enhance its interaction with target proteins involved in disease pathways, indicating potential for drug development.
Scientific Research Applications
The biological evaluation of this compound has revealed several promising applications:
1. Antimicrobial Activity
Studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis, suggesting that they could be developed into new anti-tuberculosis agents .
2. Anticancer Potential
Research has demonstrated that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer growth. In particular, the presence of specific substituents can enhance the selectivity and potency against various cancer types .
3. Protein Kinase Inhibition
Recent studies have highlighted the potential of this compound as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is implicated in many diseases, including cancer. The planar structure of the triazolo-pyrimidine framework may contribute to its binding affinity for these enzymes .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antitubercular Activity
A series of triazolo-pyrimidine derivatives were synthesized and tested for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific modifications to the triazole ring significantly improved efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that certain derivatives could induce apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrimidine ring enhanced cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Key Findings
Substituent Impact on Solubility: The dimethylamino-pyrazine group in the target compound enhances hydrophilicity compared to non-polar groups like propylsulfanyl or dichlorobenzyl . This may improve bioavailability in aqueous environments. Alkoxy-substituted derivatives (e.g., 3a-3i) exhibit moderate solubility but lack the hydrogen-bonding capacity of dimethylamino groups .
Synthetic Complexity :
- The target compound’s synthesis likely involves multistep coupling of the triazolo-pyrimidine core with the pyrazinyl-piperidinyl fragment, contrasting with simpler alkylation or thiolation routes for derivatives like CAS 71555-14-1 .
Thiolated derivatives (e.g., propylsulfanyl) may interact with cysteine residues in enzymes, a mechanism absent in the target compound .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (485.56 g/mol) exceeds Lipinski’s rule of five threshold (~500 g/mol), which may limit oral absorption compared to lighter derivatives like CAS 71555-14-1 (222.31 g/mol) .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. A validated protocol includes:
- Step 1 : Fusion of precursors (e.g., aminotriazole, carbonyl derivatives) in solvents like DMF under controlled heating .
- Step 2 : Gradual cooling and addition of methanol to precipitate the product .
- Step 3 : Purification via ethanol recrystallization . Alternative methods using molten-state TMDP (trimethylenedipyridine) or ethanol/water mixtures are noted but require caution due to TMDP's high toxicity .
Table 1 : Comparison of Synthetic Methods
| Method | Solvent System | Catalyst | Yield (%) | Key Challenges |
|---|---|---|---|---|
| DMF fusion | DMF/MeOH | None | 70-80 | Requires precise temperature |
| TMDP molten-state | Ethanol/Water | TMDP | 65-75 | Toxicity, reagent availability |
Q. How should researchers characterize this compound?
Key characterization techniques include:
- NMR Spectroscopy : Confirm structural integrity via H and C chemical shifts (e.g., pyrimidine protons at δ 8.6–7.4 ppm) .
- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 533 for analogous derivatives) .
- Elemental Analysis : Validate purity (>95% C, H, N content) .
Q. What safety protocols are critical during synthesis?
- Waste Management : Segregate toxic byproducts (e.g., TMDP residues) and collaborate with certified waste treatment facilities .
- Handling : Use fume hoods for volatile solvents (DMF, methanol) and avoid direct contact with pyrazine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled synthesis?
- Catalyst Screening : Test copper-based catalysts (e.g., CuSO) to enhance cyclization efficiency, as seen in triazole synthesis .
- Solvent Optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while monitoring reaction kinetics .
- DoE (Design of Experiments) : Use split-plot designs to evaluate variables (temperature, solvent ratio) systematically .
Q. How to resolve discrepancies in biological activity data?
- Structural Confirmation : Perform X-ray crystallography to rule out polymorphic variations, as done for pyrazolo[1,5-a]pyrimidines .
- Purity Analysis : Use HPLC-MS to detect trace impurities that may interfere with assays .
- Dose-Response Studies : Replicate assays across multiple cell lines to distinguish compound-specific effects from experimental noise .
Q. What computational strategies predict binding affinities for target enzymes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., KDR kinase) based on crystallographic data from Protein Data Bank .
- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-receptor complexes .
Table 2 : Example Docking Scores for Analogous Compounds
| Target Enzyme | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Cyclooxygenase-2 | -9.2 | |
| Lanosterol 14α-demethylase | -8.7 |
Q. How to design experiments assessing metabolic stability?
- In Vitro Models : Use liver microsomes to quantify CYP450-mediated degradation .
- Isotope Labeling : Incorporate C at the pyrimidine ring to track metabolic pathways .
Methodological Guidance for Data Contradictions
- Scenario : Conflicting IC values in kinase inhibition assays.
- Resolution :
Verify compound identity via H NMR and HRMS .
Standardize assay conditions (e.g., ATP concentration, incubation time) .
Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Key Research Gaps Identified
- Limited data on in vivo pharmacokinetics for this specific derivative.
- Unclear structure-activity relationship (SAR) for the dimethylamino-pyrazine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
